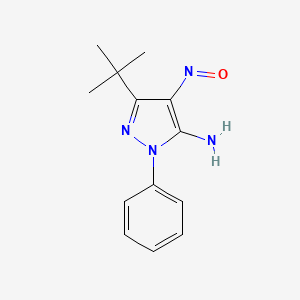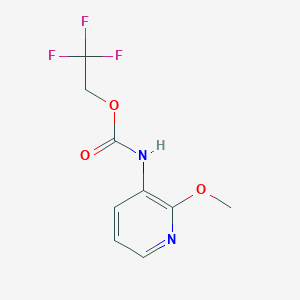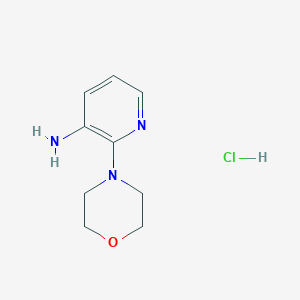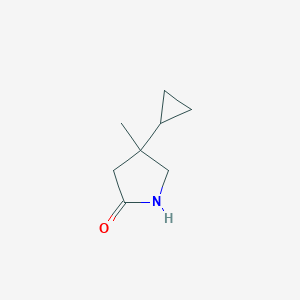![molecular formula C13H17ClN2O2 B1439586 1-[2-(dimethylamino)ethyl]-1H-indole-3-carboxylic acid hydrochloride CAS No. 153050-74-9](/img/structure/B1439586.png)
1-[2-(dimethylamino)ethyl]-1H-indole-3-carboxylic acid hydrochloride
Overview
Description
1-[2-(Dimethylamino)ethyl]-1H-indole-3-carboxylic acid hydrochloride is a chemical compound with the CAS Number: 153050-74-9 . It has a molecular weight of 268.74 and its IUPAC name is 1-[2-(dimethylamino)ethyl]-1H-indole-3-carboxylic acid hydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H16N2O2.ClH/c1-14(2)7-8-15-9-11(13(16)17)10-5-3-4-6-12(10)15;/h3-6,9H,7-8H2,1-2H3,(H,16,17);1H . This code provides a specific textual representation of the compound’s molecular structure.
Physical And Chemical Properties Analysis
Scientific Research Applications
-
Polymer Science
- The compound can be used in the synthesis of poly [2-(dimethylamino)ethyl methacrylate] (PDMAEMA) . PDMAEMA is a water-soluble polymer that can form electrostatic complexes with anionic biomacromolecules, such as DNA and RNA . This makes it useful for gene delivery .
- PDMAEMA can also interact with the mucosal gel layer of a mucosal membrane . This property has been exploited to create a crosslinked PDMAEMA nanogel loaded with pilocarpine hydrochloride, which served as an ocular drug delivery system .
- Thermosensitive and crosslinked PDMAEMA nanogel has also been used in anticancer therapy as a drug delivery system of doxorubicin .
-
Drug Delivery Systems
- The compound can be used in the creation of stimuli-responsive polymersomes . These polymersomes can respond to changes in pH, temperature, and other conditions . They are currently being studied as drug delivery systems or as nanoreactors .
- These polymersomes with dual stimulus–response (i.e., pH and temperature) may be a platform for gene delivery and nanoreactors .
-
Organic Synthesis
-
Inhibition of Pathogenic Bacteria
- Protonated polymers, such as PDMAEMA, have been proven as efficient agents against several microbial pathogens . They inhibit the growth of both harmful Gram-negative and Gram-positive bacteria .
- A study reported the synthesis of a poly [2-(dimethylamino)ethyl methacrylate-co-ethylene dimethacrylate] (PDMAEMA-EDMA) nanogel by dispersion polymerization for the inhibition of pathogenic bacteria . The quaternized PDMAEMA-EDMA nanogel acted as an effective bactericidal agent against both tested bacteria, namely Staphylococcus aureus (S. aureus) and Acinetobacter baumannii (A. baumannii) .
-
Characterization of PDMAEMA
-
Synthesis of Block Copolymers
Safety And Hazards
properties
IUPAC Name |
1-[2-(dimethylamino)ethyl]indole-3-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2.ClH/c1-14(2)7-8-15-9-11(13(16)17)10-5-3-4-6-12(10)15;/h3-6,9H,7-8H2,1-2H3,(H,16,17);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXHKXQXRIXRKAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN1C=C(C2=CC=CC=C21)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(dimethylamino)ethyl]-1H-indole-3-carboxylic acid hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![tert-butyl N-[2-(4-fluoro-3-methylphenyl)-2-oxoethyl]carbamate](/img/structure/B1439512.png)
![ethyl 2-amino-6-(3-methylbutanoyl)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B1439513.png)
![3-fluoro-N-[5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]benzamide](/img/structure/B1439514.png)
![[4-Fluoro-3-(2-methoxyphenoxymethyl)phenyl]methanamine hydrochloride](/img/structure/B1439516.png)



![tert-butyl N-[(2Z)-2-(4-fluoro-3-methylphenyl)-2-(hydroxyimino)ethyl]carbamate](/img/structure/B1439521.png)

![4-[2-(Morpholin-4-yl)ethoxy]phenol hydrochloride](/img/structure/B1439524.png)